molecular formula C5H16N3OP B160066 Pentamethylphosphoramide CAS No. 10159-46-3

Pentamethylphosphoramide

Cat. No. B160066
CAS RN: 10159-46-3
M. Wt: 165.17 g/mol
InChI Key: JSJBYUNWLNWERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentamethylphosphoramide (PMPA) is a chemical compound used in scientific research as a solvent and reagent. It is a colorless, odorless, and highly polar liquid that is soluble in water, ethanol, and other polar solvents. PMPA is an important compound due to its unique properties, which make it useful in a wide range of applications.

Mechanism Of Action

Pentamethylphosphoramide acts as a nucleophile due to the presence of the phosphorus atom, which has a lone pair of electrons. It can react with electrophilic compounds, such as carbonyl groups, to form new compounds. Pentamethylphosphoramide can also act as a Lewis base, forming complexes with metal ions.

Biochemical And Physiological Effects

Pentamethylphosphoramide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Pentamethylphosphoramide has also been shown to have antitumor activity, possibly due to its ability to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Pentamethylphosphoramide in lab experiments is its high polarity, which makes it an excellent solvent for polar compounds. Pentamethylphosphoramide is also relatively non-toxic and has low volatility, making it easy to handle and store. However, Pentamethylphosphoramide can react with certain compounds, such as aldehydes and ketones, which can limit its use in certain reactions.

Future Directions

There are many potential future directions for the use of Pentamethylphosphoramide in scientific research. One area of interest is the development of new synthetic methods using Pentamethylphosphoramide as a reagent. Another area is the investigation of Pentamethylphosphoramide's potential as an anti-cancer agent. Additionally, Pentamethylphosphoramide could be used in the development of new materials, such as polymers and coatings. Overall, the unique properties of Pentamethylphosphoramide make it a valuable compound for a wide range of scientific applications.

Synthesis Methods

Pentamethylphosphoramide can be synthesized by the reaction of trimethylphosphine with dimethylformamide. The reaction takes place in the presence of a catalyst such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through distillation or recrystallization.

Scientific Research Applications

Pentamethylphosphoramide is widely used in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a solvent for a variety of reactions, including the synthesis of peptides, esters, and other organic compounds. Pentamethylphosphoramide is also used as a reagent in the preparation of phosphorus-containing compounds.

properties

CAS RN

10159-46-3

Product Name

Pentamethylphosphoramide

Molecular Formula

C5H16N3OP

Molecular Weight

165.17 g/mol

IUPAC Name

N-[bis(dimethylamino)phosphoryl]methanamine

InChI

InChI=1S/C5H16N3OP/c1-6-10(9,7(2)3)8(4)5/h1-5H3,(H,6,9)

InChI Key

JSJBYUNWLNWERF-UHFFFAOYSA-N

SMILES

CNP(=O)(N(C)C)N(C)C

Canonical SMILES

CNP(=O)(N(C)C)N(C)C

Other CAS RN

10159-46-3

synonyms

ENT 51295
ENT-51295
pentamethylphosphoramide

Origin of Product

United States

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